molecular formula C11H15Cl B13165772 2-(3-Chloropropyl)-1,4-dimethylbenzene

2-(3-Chloropropyl)-1,4-dimethylbenzene

Cat. No.: B13165772
M. Wt: 182.69 g/mol
InChI Key: QZYOAFIFBUCORV-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where the benzene ring is substituted with a 3-chloropropyl group and two methyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloropropyl)-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of 2-(3-hydroxypropyl)-1,4-dimethylbenzene or 2-(3-aminopropyl)-1,4-dimethylbenzene.

    Oxidation: Formation of 2-(3-carboxypropyl)-1,4-dimethylbenzene.

    Reduction: Formation of 2-(3-propyl)-1,4-dimethylbenzene.

Scientific Research Applications

2-(3-Chloropropyl)-1,4-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-1,4-dimethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the methyl groups are converted to more oxidized functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

    3-Chloropropyltrimethoxysilane: Used in surface modification and as a coupling agent.

    2-(3-Chloropropyl)-1,3-dioxolane: Used in the synthesis of various organic compounds.

Uniqueness: 2-(3-Chloropropyl)-1,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties compared to other similar compounds. Its dual methyl substitution at the 1 and 4 positions provides steric hindrance, influencing its reactivity and applications.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

2-(3-chloropropyl)-1,4-dimethylbenzene

InChI

InChI=1S/C11H15Cl/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3

InChI Key

QZYOAFIFBUCORV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCCCl

Origin of Product

United States

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